(3-Amino-3-carboxypropyl)dimethylselenonium
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Overview
Description
Se-methylselenomethionine is a selenoamino acid that is selenomethionine in which the selanyl group has been methylated. It has a role as a plant metabolite. It is a selenoamino acid, a member of selenomethionines and an alpha-amino-acid cation. It derives from a selenomethionine.
Scientific Research Applications
Synthesis and Chemical Reactions
(3-Amino-3-carboxypropyl)dimethylselenonium is implicated in various chemical synthesis processes and reactions:
- It is involved in direct amidation reactions of carboxylic acids with a broad range of amines. The process has been noted for its efficiency and low levels of racemization, highlighting its potential utility in the synthesis of complex organic compounds (Lanigan et al., 2013).
- The compound plays a role in the generation of monomeric (amino)(carboxy) radicals. These radicals have shown stability in air, with some demonstrating half-lives of several days, suggesting their potential use in various organic and medicinal chemistry applications (Mahoney et al., 2015).
Medicinal Chemistry and Drug Development
- (3-Amino-3-carboxypropyl)dimethylselenonium serves as a fundamental building block in medicinal chemistry. Its structure, featuring a combination of functional groups attached to a chiral core, makes it invaluable for the synthesis of complex molecules and drugs, reflecting its growing importance in hit-to-lead and lead optimization campaigns (Blaskovich, 2016).
- It's also involved in the design and synthesis of novel NMDA receptor antagonists, highlighting its significance in the development of therapeutic agents targeting neurological disorders (Conti et al., 2004).
Advanced Material Science and Surface Chemistry
- The compound is used in the fabrication of cotton fabrics with antimicrobial properties. The process involves carboxymethyl chitosan and quaternary ammonium salts, showcasing the compound's utility in developing materials with enhanced functional properties (Wang et al., 2021).
- It contributes to the electrochemical investigation of surface attachment chemistry, specifically in the study of carbodiimide coupling reactions. This highlights its role in surface chemistry and the development of biosensing technologies (Booth et al., 2015).
properties
CAS RN |
7728-97-4 |
---|---|
Product Name |
(3-Amino-3-carboxypropyl)dimethylselenonium |
Molecular Formula |
C6H14NO2Se+ |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylselanium |
InChI |
InChI=1S/C6H13NO2Se/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1 |
InChI Key |
QALHNGMTIIHGNI-UHFFFAOYSA-O |
SMILES |
C[Se+](C)CCC(C(=O)O)N |
Canonical SMILES |
C[Se+](C)CCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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